(5-Fluoro-6-methoxypyridin-3-YL)methanamine
CAS No.: 1211532-92-1
Cat. No.: VC0036414
Molecular Formula: C7H9FN2O
Molecular Weight: 156.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211532-92-1 |
---|---|
Molecular Formula | C7H9FN2O |
Molecular Weight | 156.16 |
IUPAC Name | (5-fluoro-6-methoxypyridin-3-yl)methanamine |
Standard InChI | InChI=1S/C7H9FN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3,9H2,1H3 |
Standard InChI Key | MTLXOBLQKWSCEP-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=N1)CN)F |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
(5-Fluoro-6-methoxypyridin-3-yl)methanamine is identified by various systematic and common names in scientific literature. The compound is also known as C-(5-Fluoro-6-Methoxy-pyridin-3-yl)-Methylamine or 1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine. For unambiguous identification, the compound is assigned specific registry numbers and identifiers, which are presented in Table 1.
Table 1: Identification Parameters of (5-Fluoro-6-methoxypyridin-3-yl)methanamine
Parameter | Value |
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CAS Registry Number | 1211532-92-1 |
Molecular Formula | C7H9FN2O |
Molecular Weight | 156.16 g/mol |
InChI | InChI=1S/C7H8FNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 |
InChI Key | NMZJRJMQTCSBQM-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=N1)CO)F |
These identification parameters are crucial for researchers and chemists working with this compound, as they provide standardized ways to reference the compound in databases, publications, and chemical catalogs .
Structural Characteristics
The molecular structure of (5-Fluoro-6-methoxypyridin-3-yl)methanamine consists of a pyridine ring with three substituents: a fluorine atom at position 5, a methoxy group at position 6, and a methanamine group at position 3. This specific arrangement of functional groups contributes to the compound's unique chemical reactivity and potential applications in pharmaceutical synthesis.
The presence of the fluorine atom enhances the compound's metabolic stability and can influence its binding characteristics to biological targets. The methoxy group provides additional opportunities for hydrogen bonding and can affect the electronic properties of the pyridine ring. The primary amine functionality serves as a reactive site for various transformations, making this compound valuable as a synthetic intermediate .
Physical and Chemical Properties
Physicochemical Parameters
The physicochemical properties of (5-Fluoro-6-methoxypyridin-3-yl)methanamine are essential for understanding its behavior in various chemical and biological systems. These properties, derived from both experimental measurements and computational predictions, are summarized in Table 2.
Table 2: Physicochemical Properties of (5-Fluoro-6-methoxypyridin-3-yl)methanamine
Property | Value | Source/Method |
---|---|---|
Density | 1.2±0.1 g/cm³ | Computational |
Boiling Point | 228.8±35.0 °C at 760 mmHg | Computational |
Flash Point | 92.2±25.9 °C | Computational |
XLogP3 | 0.1 | Computational |
Hydrogen Bond Donor Count | 1 | Computational |
Hydrogen Bond Acceptor Count | 4 | Computational |
Rotatable Bond Count | 2 | Computational |
Topological Polar Surface Area | 48.1 Ų | Computational |
Exact Mass | 156.06989 g/mol | Computational |
Vapor Pressure | 0.1±0.5 mmHg at 25°C | Computational |
Synthesis and Preparation
Synthetic Routes
The synthesis of (5-Fluoro-6-methoxypyridin-3-yl)methanamine can be accomplished through various synthetic pathways. One notable synthetic route described in the literature involves:
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Preparation of 5-Bromo-3-fluoro-2-methoxypyridine as a starting material
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Conversion to 5-Fluoro-6-methoxynicotinonitrile
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Formation of tert-Butyl ((5-fluoro-6-methoxypyridin-3-yl)methyl)carbamate
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Final deprotection to yield (5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride
This synthetic pathway is documented in research related to the development of aldehyde dehydrogenase 2 activators, where (5-Fluoro-6-methoxypyridin-3-yl)methanamine serves as a key intermediate .
Chemical Reactions and Applications
Reaction Profile
Based on its functional groups, (5-Fluoro-6-methoxypyridin-3-yl)methanamine can participate in various chemical reactions:
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Nucleophilic reactions: The primary amine group can act as a nucleophile in reactions with electrophiles such as acyl chlorides, acid anhydrides, and aldehydes.
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Amide bond formation: The compound readily forms amide bonds with carboxylic acids, as evidenced by its use in the synthesis of benzamide derivatives.
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Nucleophilic aromatic substitution: The fluorine atom at position 5 can potentially undergo nucleophilic aromatic substitution under appropriate conditions, although this reactivity may be modulated by the presence of the methoxy group.
An illustrative example from the literature demonstrates the use of (5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride in the preparation of 5-Bromo-2-fluoro-N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide, highlighting its utility in amide bond formation reactions .
Pharmaceutical Applications
(5-Fluoro-6-methoxypyridin-3-yl)methanamine serves as a valuable building block in pharmaceutical synthesis, particularly in the development of compounds with potential therapeutic applications. The most notable application documented in the available literature is its use in the synthesis of aldehyde dehydrogenase 2 (ALDH2) activators.
In a patent document, the compound is specifically mentioned as a key intermediate in the synthesis of 2-Fluoro-N-((5-fluoro-6-methoxypyridin-3-yl)methyl)-5-(3-(hydroxymethyl)pyridin-2-yl)benzamide, which has been investigated for its ALDH2 activation properties. ALDH2 activators represent an emerging class of therapeutic agents with potential applications in various medical conditions, including cardiovascular disorders and neurodegenerative diseases .
The structural features of (5-Fluoro-6-methoxypyridin-3-yl)methanamine contribute to its value in pharmaceutical research:
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The pyridine ring provides a rigid scaffold that can influence binding to biological targets
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The fluorine substituent enhances metabolic stability and can modulate binding interactions
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The methoxy group offers additional sites for hydrogen bonding
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The primary amine functionality allows for derivatization, enabling the synthesis of diverse compound libraries for drug discovery
Comparative Analysis
Structural Analogs
A comparative analysis of (5-Fluoro-6-methoxypyridin-3-yl)methanamine with structurally similar compounds provides insights into structure-property relationships and potential applications. Related compounds mentioned in the literature include:
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(5-Fluoro-6-methoxypyridin-3-yl)methanol: This compound differs by having a hydroxyl group instead of an amine group at position 3. This structural difference would affect its reactivity, with the alcohol being less nucleophilic than the amine.
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(5-Fluoro-3-methoxypyridin-2-yl)methanol: This compound features a different arrangement of substituents on the pyridine ring, which would influence its chemical properties and potential applications.
These structural variations highlight the importance of the specific arrangement of functional groups in determining the chemical behavior and utility of these compounds in various applications.
Current Research and Future Directions
The current research landscape involving (5-Fluoro-6-methoxypyridin-3-yl)methanamine is primarily focused on its utility as a building block in the synthesis of potential therapeutic agents, particularly those related to aldehyde dehydrogenase 2 activation. The compound's unique structural features make it valuable in medicinal chemistry applications, where the specific arrangement of functional groups can contribute to the desired properties of the final compounds.
Future research directions might include:
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Development of more efficient and sustainable synthetic methods for preparing (5-Fluoro-6-methoxypyridin-3-yl)methanamine and its derivatives
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Exploration of additional applications beyond the currently documented pharmaceutical uses
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More comprehensive characterization of its physical, chemical, and toxicological properties
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Investigation of structure-activity relationships to optimize its use in drug discovery efforts
As research in medicinal chemistry and drug development continues to evolve, compounds like (5-Fluoro-6-methoxypyridin-3-yl)methanamine will likely play increasingly important roles in the development of novel therapeutic agents with improved efficacy and safety profiles.
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